Intramolecular Hydrogen-Bonded Chelation and Rigid Conformation
Urea, (2-thiazolin-2-yl)- and its N-substituted derivatives exhibit a strong chelated structure driven by an intramolecular hydrogen bond between the thiazoline endocyclic nitrogen and the urea NH, as demonstrated by spectroscopic and structural studies [1]. This rigid, preorganized conformation is not possible in the aromatic N-(2-thiazolyl)urea analog, where the thiazole nitrogen is less basic and sterically less accessible for hydrogen bonding.
Comparator (N-(2-thiazolyl)urea): No chelated structure possible due to endocyclic imine character.
| Evidence Dimension | Presence of intramolecular N–H···N hydrogen bond forming a rigid chelate ring |
|---|---|
| Target Compound Data | Strong chelated structure confirmed by NMR and IR spectroscopy |
| Comparator Or Baseline | N-(2-thiazolyl)urea (aromatic analog): no chelated structure possible due to endocyclic imine character |
| Quantified Difference | Qualitative structural dichotomy; chelation restricts conformational freedom and alters hydrogen-bond donor/acceptor presentation |
| Conditions | Solution-state spectroscopic analysis (NMR, IR) of synthesized 2-thiazolin-2-yl urea/thiourea derivatives |
Why This Matters
Conformational preorganization directly influences target binding entropy and selectivity in medicinal chemistry campaigns, making the thiazolinyl scaffold a non-interchangeable pharmacophoric element.
- [1] Cintas, P., Avalos, M., Babiano, R., Jimenez, J.L., Palacios, J.C. (1990). Synthesis of N,N'-bis(aryl)-N-(2-thiazolin-2-yl)thioureas. Heterocycles, 30, 463-469. View Source
